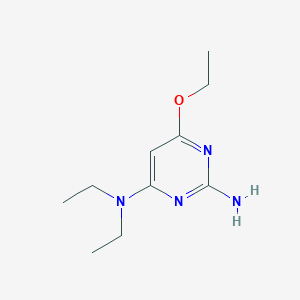![molecular formula C6H12N2O3 B114243 (2R)-2-[(2-azaniumylacetyl)amino]butanoate CAS No. 149751-70-2](/img/structure/B114243.png)
(2R)-2-[(2-azaniumylacetyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2-azaniumylacetyl)amino]butanoate, also known as AABA, is an amino acid derivative that has been extensively studied in the field of biochemistry and pharmacology. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2-azaniumylacetyl)amino]butanoate is related to its chemical structure. (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a derivative of the amino acid L-2-aminobutyric acid, and it contains an acetyl group and an amino group. The acetyl group can undergo hydrolysis, releasing acetate ions, while the amino group can undergo deamination, releasing ammonia. These reactions can occur in the presence of specific enzymes, and the resulting products can provide valuable information about enzyme activity and function.
Efectos Bioquímicos Y Fisiológicos
(2R)-2-[(2-azaniumylacetyl)amino]butanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2R)-2-[(2-azaniumylacetyl)amino]butanoate has also been found to have antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, (2R)-2-[(2-azaniumylacetyl)amino]butanoate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-[(2-azaniumylacetyl)amino]butanoate in lab experiments is its well-established synthesis method. This allows for the production of large quantities of (2R)-2-[(2-azaniumylacetyl)amino]butanoate for research purposes. Additionally, (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a relatively stable compound and can be stored for extended periods without significant degradation. However, one limitation of using (2R)-2-[(2-azaniumylacetyl)amino]butanoate in lab experiments is its limited solubility in water. This can make it difficult to use in certain assays or experiments that require aqueous solutions.
Direcciones Futuras
There are several future directions for the study of (2R)-2-[(2-azaniumylacetyl)amino]butanoate. One area of research is the study of its potential as a therapeutic agent. (2R)-2-[(2-azaniumylacetyl)amino]butanoate has been shown to have antioxidant and anti-inflammatory effects, which could make it a potential treatment for various diseases. Additionally, the study of (2R)-2-[(2-azaniumylacetyl)amino]butanoate as a substrate for enzymes could provide valuable information about enzyme activity and function. Finally, the development of new synthesis methods for (2R)-2-[(2-azaniumylacetyl)amino]butanoate could provide a more efficient and cost-effective way to produce this compound for research purposes.
Conclusion:
In conclusion, (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a well-studied amino acid derivative that has various biochemical and physiological effects. Its synthesis method is well-established, and it has been found to be a valuable substrate for enzyme kinetics studies. (2R)-2-[(2-azaniumylacetyl)amino]butanoate has potential as a therapeutic agent, and future research in this area could provide valuable insights into its biological activity. Overall, (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a valuable compound for scientific research and has numerous potential applications in the field of biochemistry and pharmacology.
Métodos De Síntesis
(2R)-2-[(2-azaniumylacetyl)amino]butanoate is synthesized through a specific method that involves the reaction between L-2-aminobutyric acid and acetyl chloride. The reaction takes place in the presence of a catalyst and results in the formation of (2R)-2-[(2-azaniumylacetyl)amino]butanoate. This synthesis method has been well-established and is widely used in the production of (2R)-2-[(2-azaniumylacetyl)amino]butanoate for research purposes.
Aplicaciones Científicas De Investigación
(2R)-2-[(2-azaniumylacetyl)amino]butanoate has been extensively studied in the field of biochemistry and pharmacology. Its primary application is in the research of enzyme kinetics and the study of the mechanism of action of various enzymes. (2R)-2-[(2-azaniumylacetyl)amino]butanoate is often used as a substrate for enzymes, and its reaction with enzymes can provide valuable information about enzyme activity and function.
Propiedades
Número CAS |
149751-70-2 |
|---|---|
Nombre del producto |
(2R)-2-[(2-azaniumylacetyl)amino]butanoate |
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2R)-2-[(2-azaniumylacetyl)amino]butanoate |
InChI |
InChI=1S/C6H12N2O3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
Clave InChI |
XHUWGEILXFVFMR-SCSAIBSYSA-N |
SMILES isomérico |
CC[C@H](C(=O)[O-])NC(=O)C[NH3+] |
SMILES |
CCC(C(=O)[O-])NC(=O)C[NH3+] |
SMILES canónico |
CCC(C(=O)[O-])NC(=O)C[NH3+] |
Sinónimos |
Butanoic acid, 2-[(aminoacetyl)amino]-, (2R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




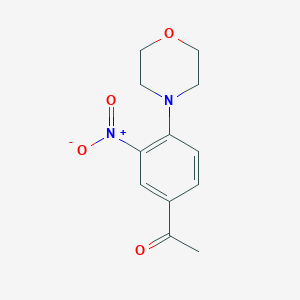
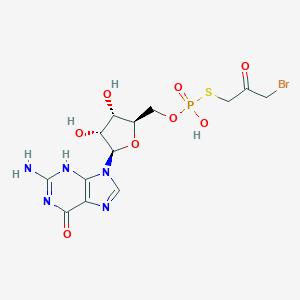
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)
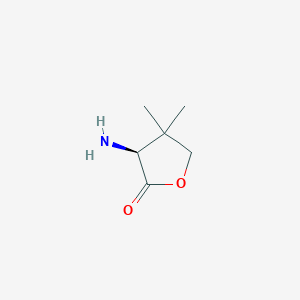

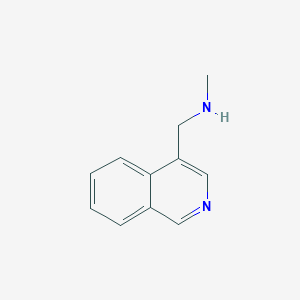
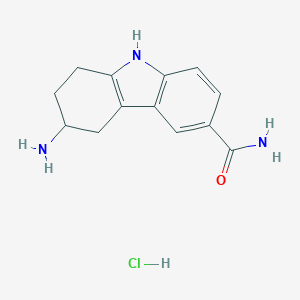

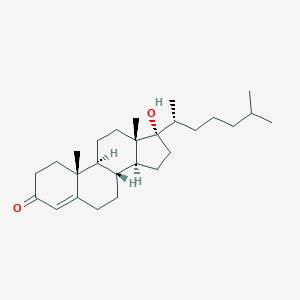
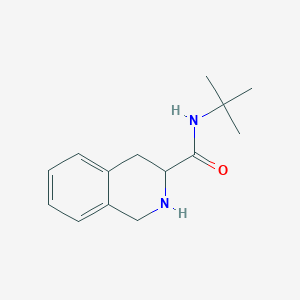
![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)

